2-(3-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine
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Overview
Description
SB-251505: is a chemical compound known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a fluorescent tag to track and visualize the behaviors of molecules under different conditions .
Preparation Methods
The synthetic routes and reaction conditions for SB-251505 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for SB-251505 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
SB-251505 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving SB-251505 typically use reducing agents to convert it into different chemical forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-251505 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tag to study molecular interactions and behaviors.
Medicine: Utilized in research to track and visualize cellular processes, aiding in the understanding of various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SB-251505 involves its ability to serve as a fluorescent tag. When introduced into a biological or chemical system, the compound binds to specific molecules and emits fluorescence, allowing researchers to track and visualize molecular behaviors. The molecular targets and pathways involved in this process include various enzymes and cellular structures that interact with the compound .
Comparison with Similar Compounds
SB-251505 is unique in its ability to serve as a highly effective fluorescent tag. Similar compounds include:
1-Dansylpiperazine: Also used as a fluorescent tag in research.
4,5-Diaminofluorescein Diacetate: Another compound with similar applications in fluorescence microscopy.
Compared to these compounds, SB-251505 offers distinct advantages in terms of its fluorescence properties and versatility in different research applications.
Properties
Molecular Formula |
C24H21F2N5O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine |
InChI |
InChI=1S/C24H21F2N5O/c25-17-6-4-16(5-7-17)22-23(31(15-29-22)19-8-11-27-12-9-19)21-10-13-28-24(30-21)32-20-3-1-2-18(26)14-20/h1-7,10,13-15,19,27H,8-9,11-12H2 |
InChI Key |
AKMVOBFZFANXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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